molecular formula C21H18ClN5O2 B10917990 4-chloro-3,5-bis(4-methylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

4-chloro-3,5-bis(4-methylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

Cat. No.: B10917990
M. Wt: 407.9 g/mol
InChI Key: WXMNSHHSQVWKKZ-UHFFFAOYSA-N
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Description

4-chloro-3,5-bis(4-methylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by its unique structure, which includes chloro, methylphenyl, and nitropyrazole groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-bis(4-methylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a 1,3-diketone.

    Introduction of the nitro group: Nitration of the pyrazole ring using nitric acid and sulfuric acid.

    Attachment of the methylphenyl groups: This can be done through Friedel-Crafts alkylation using methylbenzene and a suitable catalyst like aluminum chloride.

    Chlorination: Introduction of the chloro group using chlorinating agents like thionyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Corresponding substituted pyrazoles.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis(4-methylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole depends on its specific application. For instance, if it exhibits pharmacological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the chloro and methylphenyl groups might influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-diphenyl-1H-pyrazole: Lacks the nitro and methyl groups, which might affect its reactivity and applications.

    3,5-bis(4-methylphenyl)-1H-pyrazole: Lacks the chloro and nitro groups, potentially altering its chemical properties and uses.

    1-(3-nitro-1H-pyrazol-1-yl)methyl-3,5-diphenyl-1H-pyrazole: Similar structure but without the chloro group.

Uniqueness

The presence of the chloro, methylphenyl, and nitropyrazole groups in 4-chloro-3,5-bis(4-methylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole makes it unique in terms of its chemical reactivity and potential applications. These functional groups can significantly influence the compound’s physical and chemical properties, making it suitable for specific scientific and industrial applications.

Properties

Molecular Formula

C21H18ClN5O2

Molecular Weight

407.9 g/mol

IUPAC Name

4-chloro-3,5-bis(4-methylphenyl)-1-[(3-nitropyrazol-1-yl)methyl]pyrazole

InChI

InChI=1S/C21H18ClN5O2/c1-14-3-7-16(8-4-14)20-19(22)21(17-9-5-15(2)6-10-17)26(24-20)13-25-12-11-18(23-25)27(28)29/h3-12H,13H2,1-2H3

InChI Key

WXMNSHHSQVWKKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2CN3C=CC(=N3)[N+](=O)[O-])C4=CC=C(C=C4)C)Cl

Origin of Product

United States

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